![molecular formula C18H23N3O2S B2695096 3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034587-67-0](/img/structure/B2695096.png)
3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
“3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a compound that has been studied for its potential use in non-linear optics . It is a derivative of N-(pyridin-4-yl)pyridin-4-amine .
Synthesis Analysis
The synthesis of this compound involves the use of pyridin-4-amine, 4-chloro-3-methylpyridine, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, tris(dibenzylidene-acetone)dipalladium(0), and Cs2CO3 .Molecular Structure Analysis
The molecular structure of this compound is complex, with the intercalated molecules placed between SO3H groups of the host layers . The mutual positions and orientations of these molecules were solved using molecular simulation methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The final calculated data showed differences of partially disordered arrangement of the intercalated molecules between zirconium 4-sulfophenylphosphonate layers .Scientific Research Applications
HIV-1 Infection Prevention
Research has shown interest in methylbenzenesulfonamide derivatives, including compounds like 3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, for their potential in preventing human HIV-1 infection. The small molecular antagonists in these compounds can be used as targeting preparations for this purpose, showing promise in drug development against HIV-1 (Cheng De-ju, 2015).
Antimicrobial Activity
A series of derivatives of methylbenzenesulfonamide, including those similar to this compound, have been synthesized and demonstrated significant antimicrobial activity against several strains of microbes. This suggests potential applications of these compounds in developing antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).
Molecular and Supramolecular Structure
Studies on compounds structurally related to this compound, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, have focused on their molecular and supramolecular structures. These studies provide insights into the hydrogen bonding and potential for applications in areas requiring specific molecular conformations (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Corrosion Inhibition
Piperidine derivatives, which include structures similar to this compound, have been investigated for their corrosion inhibition properties on iron. Studies have shown that these compounds can significantly reduce corrosion, which could be beneficial in industrial applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
Anticancer Activity
Some derivatives of methylbenzenesulfonamide, related to this compound, have shown potential anticancer activity. This suggests that compounds within this chemical family could be developed further for use in cancer treatment or research (M. Ghorab, M. Al-Said, 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth signals in cells .
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its activity .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways within the cell . These pathways can have downstream effects on cell growth and proliferation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell growth and proliferation .
properties
IUPAC Name |
3-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-15-3-2-4-18(13-15)24(22,23)20-14-16-7-11-21(12-8-16)17-5-9-19-10-6-17/h2-6,9-10,13,16,20H,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZZSLLNUUBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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